molecular formula C9H13F3N4O B11739983 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11739983
M. Wt: 250.22 g/mol
InChI Key: METKDXKZRNBFCI-UHFFFAOYSA-N
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Description

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a trifluoroethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination: The amino group can be introduced through amination reactions using suitable amine sources.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes, receptors, or proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the propan-2-yl group.

    N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino group.

    3-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl group.

Uniqueness

3-amino-N-(propan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of all three functional groups (amino, trifluoroethyl, and carboxamide) attached to the pyrazole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H13F3N4O

Molecular Weight

250.22 g/mol

IUPAC Name

3-amino-N-propan-2-yl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H13F3N4O/c1-5(2)14-8(17)6-3-16(15-7(6)13)4-9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,15)(H,14,17)

InChI Key

METKDXKZRNBFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

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